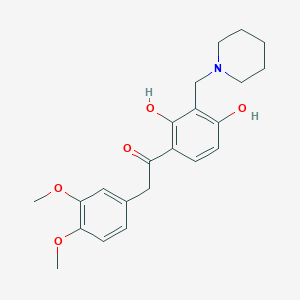
1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone, also known as Licochalcone A, is a natural flavonoid compound found in the roots of the Chinese herb Glycyrrhiza inflata. It has been extensively studied for its potential therapeutic applications due to its various biological properties.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
- The synthesis process involves microwave-assisted reactions, demonstrating an efficient method for preparing compounds with potential antibacterial properties. For instance, Merugu et al. (2010) explored the synthesis of related compounds through microwave irradiation, showcasing a novel approach to creating molecules with significant antibacterial activities (Merugu, Ramesh, & Sreenivasulu, 2010).
Antileukemic Activity
- Vinaya et al. (2012) synthesized novel derivatives showing good antiproliferative activity against human leukemic cell lines. This study highlights the potential of such compounds in developing treatments for leukemia (Vinaya, Kavitha, Prasanna, Chandrappa, Ranganatha, Raghavan, & Rangappa, 2012).
Antioxidant Potency
- Dineshkumar and Parthiban (2022) reported on a synthesized molecule's antioxidant efficacy, indicating the chemical's potential in combating oxidative stress, a factor in various diseases (Dineshkumar & Parthiban, 2022).
Wound-Healing Potential
- Research by Vinaya et al. (2009) on derivatives for in vivo wound-healing activity demonstrates significant improvements in wound contraction and healing, suggesting applications in medical treatments for wounds (Vinaya, Naika, Kumar, Prasad, Chandrappa, Ranganatha, Krishna, & Rangappa, 2009).
Hydrogen-Bonding Patterns
- A study on enaminones, including analysis of hydrogen-bonding patterns, could be relevant for understanding the molecular interactions and stability of related compounds (Balderson, Fernandes, Michael, & Perry, 2007).
Additional Biological Activities
- Various studies have explored the synthesis and biological evaluation of compounds for anti-inflammatory, antioxidant, and antimicrobial activities. These investigations reveal the compound's multifaceted potential in medical and pharmaceutical applications (Bandgar, Gawande, Bodade, Gawande, & Khobragade, 2009).
Propiedades
IUPAC Name |
1-[2,4-dihydroxy-3-(piperidin-1-ylmethyl)phenyl]-2-(3,4-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-27-20-9-6-15(13-21(20)28-2)12-19(25)16-7-8-18(24)17(22(16)26)14-23-10-4-3-5-11-23/h6-9,13,24,26H,3-5,10-12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYSATHYCYWPRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)C2=C(C(=C(C=C2)O)CN3CCCCC3)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2377804.png)
![1-[(4-Ethenylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2377805.png)

![2,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2377809.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2377810.png)

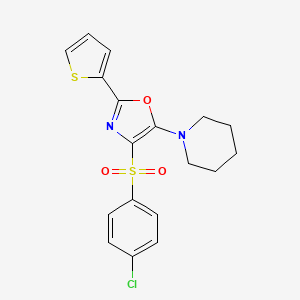
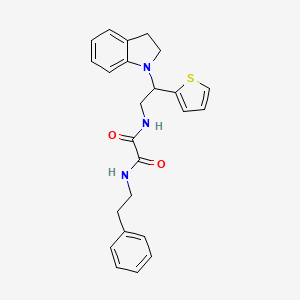
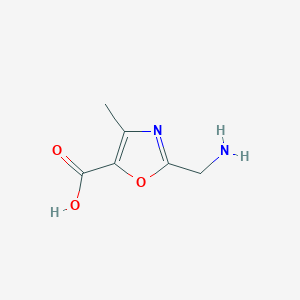
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2377816.png)
![2-(4-Chlorophenoxy)-1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2377818.png)
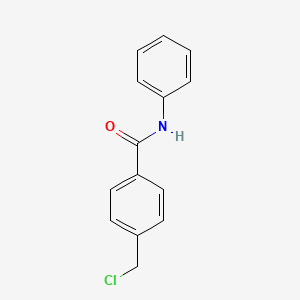
![1-(2-Methylpropyl)-2-[(4-methylsulfonylphenoxy)methyl]aziridine](/img/structure/B2377821.png)
![(1R,2S)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid](/img/structure/B2377822.png)